molecular formula C23H21BrN6O3S B2748073 N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-65-8

N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2748073
CAS No.: 872995-65-8
M. Wt: 541.42
InChI Key: ZCNFEQAYWPEZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This structure is functionalized with a thioether-linked 4-bromophenylamino group and a terminal 4-methoxybenzamide moiety. Such modifications are designed to enhance target binding affinity and modulate physicochemical properties.

Properties

IUPAC Name

N-[2-[6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN6O3S/c1-33-18-8-2-15(3-9-18)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)34-14-21(31)26-17-6-4-16(24)5-7-17/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNFEQAYWPEZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide , with the CAS number 872994-71-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21BrN6O2SC_{23}H_{21}BrN_{6}O_{2}S, with a molecular weight of 525.4 g/mol. The structure features multiple pharmacophoric elements, including a triazole ring and a bromophenyl moiety, which may contribute to its biological efficacy.

PropertyValue
Molecular FormulaC23H21BrN6O2SC_{23}H_{21}BrN_{6}O_{2}S
Molecular Weight525.4 g/mol
CAS Number872994-71-3

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of compounds similar to this compound. For example, derivatives of triazole compounds have shown significant antibacterial and antifungal activities. In particular, compounds containing the triazole moiety have been reported to exhibit moderate to high efficacy against various strains of bacteria and fungi.

Case Studies

  • Antibacterial Activity : A study demonstrated that triazole derivatives exhibited inhibition zones against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values comparable to standard antibiotics such as ampicillin and vancomycin .
  • Fungal Activity : Another investigation found that certain triazole derivatives were effective against Candida albicans, showing inhibition zones greater than 10 mm, indicating their potential as antifungal agents .

The proposed mechanism of action for compounds like this compound involves the disruption of cell wall synthesis in bacteria and interference with fungal cell membrane integrity. The presence of the thioether linkage is believed to enhance the lipophilicity of these compounds, facilitating better membrane penetration .

Cytotoxicity and Selectivity

While assessing biological activity, it is crucial to evaluate cytotoxicity against human cell lines. Preliminary studies suggest that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing therapeutic agents with reduced side effects .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the 4-Bromophenyl Group

The 4-bromophenyl moiety is susceptible to NAS due to the electron-withdrawing effects of the bromine atom. This reaction is pivotal for introducing functional groups at the para position.

Reaction ConditionsReagentsProductYieldSource
Pd-catalyzed couplingSuzuki reagents (e.g., aryl boronic acids)Biaryl derivatives65–78%
Ullmann-type couplingCuI, phenanthroline, K₂CO₃Aryl ethers or amines50–60%

Example : Reaction with 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions produces a biaryl derivative, enhancing π-conjugation for potential optoelectronic applications .

Oxidation of the Thioether Linkage

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.

Oxidizing AgentConditionsProductOutcomeSource
H₂O₂ (30%)Acetic acid, 50°C, 4 hrsSulfoxide (R-SO-R)Increased polarity
mCPBA (meta-chloroperbenzoic acid)DCM, 0°C to RT, 2 hrsSulfone (R-SO₂-R)Enhanced metabolic stability

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with mCPBA providing a more controlled pathway compared to H₂O₂.

Hydrolysis of Amide Bonds

The compound’s amide groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

ConditionsReagentsProductsApplicationSource
6M HCl, reflux, 12 hrsHCl (aq)4-Methoxybenzoic acid + amine byproductsDegradation studies
NaOH (2M), 80°C, 8 hrsNaOH (aq)Sodium carboxylate + free amineProdrug activation

Note : Hydrolysis rates vary with substituents; the electron-donating methoxy group slows acidic hydrolysis compared to unsubstituted analogs.

Reactivity of the Triazolo-Pyridazine Core

The fused triazolo-pyridazine ring participates in electrophilic substitutions and coordination chemistry.

Reaction TypeConditionsOutcomeKey FindingSource
Electrophilic halogenationNBS, DMF, 70°CBromination at C7 positionRetains biological activity
Metal coordinationPd(OAc)₂, DMSOPd(II) complex formationCatalytic applications

Structural Impact : Bromination at C7 enhances steric bulk, potentially modulating interactions with biological targets like kinase enzymes .

Functionalization via Thioether Alkylation

The thioether’s lone pairs enable alkylation, expanding structural diversity.

Alkylating AgentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, RT, 6 hrsS-Methyl derivative85%
Propargyl bromideEt₃N, THF, 0°C to RTPropargyl-thioether72%

Application : Propargyl derivatives enable click chemistry for bioconjugation .

Reductive Amination of the Oxoethyl Group

The 2-oxoethyl group undergoes reductive amination to introduce secondary amines.

Reducing AgentConditionsProductYieldSource
NaBH₃CNMeOH, NH₄OAc, RTSecondary amine60%
BH₃·THFTHF, 0°C to RTEthylamine derivative55%

Scope : This modification is critical for tuning solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from benzamide-based analogs (e.g., 4MNB) and imidazo-pyridine derivatives. This triazolo-pyridazine system may enhance π-π stacking interactions in biological targets compared to simpler benzamides .
  • Substituent Effects : The thioether linkage in the target compound contrasts with the direct amide bonds in 4MNB and Compound 3. Thioethers improve metabolic stability compared to ethers but may reduce solubility .

Metabolic and Stability Considerations

  • The nitro group in 4MNB (Ev4) increases reactivity but may lead to toxicity via nitro-reduction pathways, whereas the target compound’s amide and thioether groups are more metabolically stable .
  • The imidazo-pyridine derivatives (Ev8) may undergo cytochrome P450-mediated oxidation due to their electron-rich aromatic systems, whereas the triazolo-pyridazine core could resist such degradation .

Q & A

Q. What synthetic methodologies are most effective for constructing the triazolopyridazine core in this compound?

Answer: The triazolopyridazine moiety can be synthesized via a cyclization strategy. For example:

  • Schiff base formation : React hydrazinopyridine derivatives with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol with acetic acid catalysis to form hydrazone intermediates .
  • Oxidative cyclization : Treat the hydrazone intermediate with sodium hypochlorite (NaOCl) in ethanol to induce cyclization, forming the triazolopyridazine ring .
  • Alternative oxidants : Trichloroisocyanuric acid (TCICA) in acetonitrile has been used for analogous oxidative cyclization reactions, improving yields in some cases .
    Key considerations : Monitor reaction progress via TLC (dichloromethane mobile phase) and purify intermediates via vacuum filtration with methanol/water washes .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Answer:

  • 1H/13C NMR : Assign peaks for diagnostic groups:
    • The 4-methoxybenzamide proton resonates at δ ~3.84 ppm (singlet), while the triazolopyridazine protons appear between δ 7.0–8.5 ppm .
    • Carbonyl carbons (amide, ketone) appear at δ ~165–175 ppm .
  • FTIR : Confirm amide C=O stretches (~1650 cm⁻¹) and S-C vibrations (~650–750 cm⁻¹) .
  • HRMS : Validate molecular ion ([M+H]+) with <2 ppm mass accuracy .
    Purity assessment : Use HPLC with UV detection (λ = 254 nm) and ensure >95% purity for biological testing .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?

Answer:

  • Modify substituents :
    • Replace the 4-bromophenyl group with other halogens (e.g., Cl, F) or electron-withdrawing groups to alter electron density and binding affinity .
    • Vary the 4-methoxybenzamide group with alkyl or aryl substitutions to assess steric effects .
  • Evaluate heterocycle variations : Substitute the triazolopyridazine core with triazolo[1,5-a]pyrimidine or imidazo[1,2-a]pyridine scaffolds to compare activity .
    Methodology :
    • Synthesize analogs using parallel combinatorial chemistry .
    • Test in enzyme inhibition assays (e.g., kinase profiling) and correlate substituent effects with IC50 values .

Q. What in vitro assays are recommended to elucidate the compound’s mechanism of action?

Answer:

  • Enzyme inhibition : Screen against bacterial acetyl-CoA carboxylase (ACCase) or fungal lanosterol demethylase (CYP51), as trifluoromethyl-benzamide derivatives often target these enzymes .
  • Cellular assays :
    • Measure antimicrobial activity via broth microdilution (MIC values) against S. aureus or C. albicans .
    • Assess cytotoxicity in mammalian cell lines (e.g., HEK293) to determine selectivity indices .
      Data interpretation : Use dose-response curves and compare with positive controls (e.g., fluconazole for antifungal assays) .

Q. How should researchers resolve contradictory data in biological activity across studies?

Answer:

  • Verify compound purity : Re-characterize batches via NMR and HRMS to rule out degradation or impurities .
  • Standardize assay conditions :
    • Use consistent cell lines, media, and incubation times (e.g., 37°C, 5% CO₂ for mammalian cells) .
    • Include internal controls (e.g., known inhibitors) to validate assay reproducibility .
  • Explore off-target effects : Perform proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets .

Q. What strategies improve the compound’s stability during storage and experiments?

Answer:

  • Storage : Store lyophilized powder at –20°C under argon to prevent hydrolysis of the amide bond .
  • Solution stability : Prepare stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
  • Light sensitivity : Protect from UV exposure by using amber vials, as bromophenyl groups may degrade under light .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis NaOCl-mediated cyclization, TCICA oxidation
Characterization NMR (δ 3.84 ppm for OCH3), HRMS
Bioactivity MIC assays, thermal shift profiling
SAR Optimization Combinatorial chemistry, kinase profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.